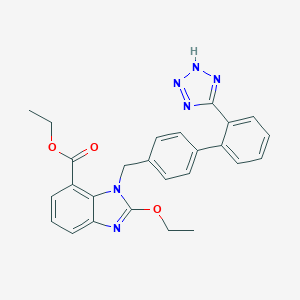Candesartan Ethyl Ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Identification and Characterization
Research efforts related to ethyl candesartan primarily focus on its identification and characterization as an impurity in candesartan cilexetil. This involves methods like liquid chromatography-mass spectrometry (LC/MS) and nuclear magnetic resonance spectroscopy (NMR) to determine its structure and differentiate it from the desired product [].
Candesartan Ethyl Ester is a chemical compound classified as an angiotensin II receptor antagonist. Its molecular formula is C26H24N6O3, and it has a molecular weight of 468.51 g/mol. This compound is primarily used in the treatment of hypertension and heart failure by blocking the action of angiotensin II, a peptide that causes blood vessels to constrict, thereby increasing blood pressure . The compound is recognized for its efficacy in reducing cardiovascular risks associated with high blood pressure.
Ethyl candesartan has not been thoroughly investigated for its mechanism of action. However, its structural resemblance to candesartan cilexetil suggests a potential role in blocking angiotensin II receptors, which can help regulate blood pressure [, ].
Data Gaps
In-depth studies are required to confirm the mechanism of action and potential therapeutic effects of ethyl candesartan.
Additionally, candesartan can participate in reactions involving nucleophilic substitutions, particularly at the ester functional group, which can lead to the formation of various derivatives or analogs .
The primary biological activity of Candesartan Ethyl Ester is its role as an angiotensin II receptor blocker. By inhibiting the binding of angiotensin II to its receptors, it effectively lowers blood pressure and reduces the workload on the heart. This compound has been shown to improve cardiovascular outcomes in patients with hypertension and heart failure . Furthermore, it may exhibit protective effects on renal function in diabetic patients due to its vasodilatory properties.
Candesartan Ethyl Ester can be synthesized through several methods, including:
- Esterification Reaction: The reaction between candesartan and ethanol in the presence of an acid catalyst.
- Chemical Modification: Starting from candesartan, various chemical modifications can be employed to introduce ethyl groups or other substituents.
- Multi-step Synthesis: Involves several intermediate compounds leading to the final product through sequential reactions .
These methods allow for the production of Candesartan Ethyl Ester with specific purity and yield characteristics suitable for pharmaceutical applications.
Candesartan Ethyl Ester is primarily utilized in:
- Hypertension Treatment: It is prescribed to manage high blood pressure effectively.
- Heart Failure Management: Used as part of a therapeutic regimen for patients with heart failure.
- Research: Employed in pharmacological studies to understand its effects on cardiovascular health and potential side effects .
Candesartan Ethyl Ester shares similarities with other angiotensin II receptor antagonists. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Losartan | C22H23ClN6O | First angiotensin II receptor blocker |
| Valsartan | C24H29N5O3 | Known for its longer half-life |
| Irbesartan | C25H28N2O5S | Contains a sulfonamide group |
| Olmesartan | C29H30N6O6 | Has a unique structure with an additional ring |
Candesartan Ethyl Ester stands out due to its specific structural modifications that enhance its solubility and bioavailability compared to other compounds in this class .
XLogP3
Appearance
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
Pictograms

Irritant








